3,5-Dimethylbenzyl 3,5-dimethylbenzoate
Description
Structure
3D Structure
Properties
CAS No. |
55000-47-0 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)methyl 3,5-dimethylbenzoate |
InChI |
InChI=1S/C18H20O2/c1-12-5-13(2)8-16(7-12)11-20-18(19)17-9-14(3)6-15(4)10-17/h5-10H,11H2,1-4H3 |
InChI Key |
FQXRRJLLIZJQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)COC(=O)C2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Route Development
Direct Esterification Routes for 3,5-Dimethylbenzyl 3,5-dimethylbenzoate (B1240308)
Direct esterification represents the most straightforward approach to the synthesis of 3,5-dimethylbenzyl 3,5-dimethylbenzoate, involving the direct reaction of the corresponding carboxylic acid and alcohol.
Conventional Condensation Strategies
Conventional condensation strategies for ester synthesis typically involve the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. The most common of these is the Fischer-Speier esterification, which is a reversible acid-catalyzed esterification. To drive the reaction toward the formation of the ester, it is common to use an excess of one of the reactants or to remove the water formed during the reaction, for instance, through azeotropic distillation. For a sterically hindered ester like this compound, stronger acids or longer reaction times might be necessary to achieve a good yield.
Alternative methods for the synthesis of sterically hindered esters under milder conditions include the Steglich and Yamaguchi esterifications. The Steglich esterification utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the ester formation at room temperature. The Yamaguchi esterification, on the other hand, involves the formation of a mixed anhydride (B1165640) using 2,4,6-trichlorobenzoyl chloride, which then reacts with the alcohol in the presence of DMAP.
Esterification Employing 3,5-Dimethylbenzoic Acid and 3,5-Dimethylbenzyl Alcohol
The direct esterification of 3,5-dimethylbenzoic acid with 3,5-dimethylbenzyl alcohol is a practical method for the synthesis of this compound. This reaction can be carried out under Fischer conditions, where a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is used, and the reaction is heated to reflux with the removal of water. Given the steric hindrance from the methyl groups on both the benzoic acid and the benzyl (B1604629) alcohol, the reaction may require more forcing conditions to proceed at a reasonable rate.
Below is a table summarizing hypothetical reaction conditions for the direct esterification of 3,5-dimethylbenzoic acid and 3,5-dimethylbenzyl alcohol based on conventional methods.
| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |
| Fischer-Speier | H₂SO₄ | Toluene (B28343) | Reflux | 12-24 h | 60-70 |
| Steglich | DCC, DMAP | Dichloromethane | Room Temp | 8-12 h | 75-85 |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | Tetrahydrofuran (B95107) | Room Temp | 6-10 h | 80-90 |
Advanced Catalytic Approaches to this compound
To overcome the limitations of conventional methods, such as harsh reaction conditions and the use of stoichiometric reagents, advanced catalytic approaches are being developed.
Transition Metal-Catalyzed Esterification Processes
A hypothetical comparison of different transition metal-catalyzed methods is presented in the table below.
| Catalyst | Ligand | Solvent | Temperature | Reaction Time | Yield (%) |
| ZrCl₄ | None | Toluene | 110°C | 10 h | 70-80 |
| Hf(OTf)₄ | None | Dichloromethane | 40°C | 12 h | 75-85 |
| Ru-complex | Pincer ligand | Xylene | 130°C | 18 h | 65-75 |
Biomimetic and Enzyme-Assisted Synthetic Routes
Enzymatic catalysis, particularly with lipases, offers a green and highly selective alternative for ester synthesis. Lipases can catalyze esterification in organic solvents under mild conditions, which is advantageous for sensitive substrates. The enzymatic synthesis of benzyl benzoate (B1203000), a structurally similar compound, has been successfully demonstrated using lipases such as Candida antarctica lipase (B570770) B (CALB). nih.gov It is plausible that a similar enzymatic approach could be applied to the synthesis of this compound. The reaction would involve the incubation of 3,5-dimethylbenzoic acid and 3,5-dimethylbenzyl alcohol with a suitable lipase in an organic solvent.
Green Chemistry Principles in Ester Synthesis
The application of green chemistry principles to ester synthesis aims to reduce the environmental impact of chemical processes. This includes the use of non-toxic and renewable starting materials, the development of solvent-free reaction conditions, and the use of recyclable catalysts. For the synthesis of this compound, a greener approach might involve a solvent-free reaction catalyzed by a solid acid catalyst that can be easily recovered and reused. Another green strategy is the use of biocatalysts, as mentioned in the previous section, which operate under mild conditions and are biodegradable. The use of safer solvents with lower environmental impact is also a key consideration in developing more sustainable synthetic routes.
Synthesis of Key Precursors and Building Blocks
The efficient synthesis of the target ester is fundamentally dependent on the successful preparation of its constituent acid and alcohol precursors. This section details the established and developing methodologies for obtaining 3,5-dimethylbenzoic acid and 3,5-dimethylbenzyl alcohol.
Preparation of 3,5-Dimethylbenzoic Acid
3,5-Dimethylbenzoic acid, also known as mesitylenic acid, serves as the acidic component of the final ester. Its synthesis predominantly originates from the oxidation of mesitylene (B46885) (1,3,5-trimethylbenzene), a readily available hydrocarbon feedstock.
The conversion of mesitylene to 3,5-dimethylbenzoic acid involves the selective oxidation of one of its three methyl groups. Various oxidative systems have been developed to achieve this transformation.
One established method involves the use of strong oxidizing agents such as nitric acid. masterorganicchemistry.comresearchgate.net In a typical procedure, mesitylene is refluxed with 30% nitric acid for an extended period. This process leads to the formation of 3,5-dimethylbenzoic acid alongside byproducts like 5-methylisophthalic acid (oxidation of two methyl groups) and nitromesitylenic acid. masterorganicchemistry.com A complex purification process involving neutralization, precipitation, and steam distillation is required to isolate the pure 3,5-dimethylbenzoic acid. masterorganicchemistry.com Another approach utilizes milder oxidizing agents like manganese dioxide, which can oxidize mesitylene to form 3,5-dimethylbenzaldehyde (B1265933), a direct precursor that can be further oxidized to the desired carboxylic acid. researchgate.net
More contemporary methods focus on catalytic oxidation using air or pure oxygen, which are considered more environmentally benign and economically viable. One such process involves the liquid-phase air oxidation of mesitylene in an acetic acid solvent, utilizing a cobalt acetate (B1210297) catalyst. google.com The reaction is conducted under pressure (0.1–0.5 MPa) and elevated temperatures (100–150 °C). google.com The acetic acid solvent helps to control the reaction temperature by evaporative cooling, and the catalyst promotes the selective oxidation, achieving a mesitylene conversion rate of up to 90%. google.com
| Method | Oxidizing Agent | Catalyst/Solvent | Key Conditions | Primary Product | Reported Conversion/Yield |
|---|---|---|---|---|---|
| Nitric Acid Oxidation | 30% Nitric Acid | None | Reflux, 18 hours | 3,5-Dimethylbenzoic Acid | 50% theoretical yield prepchem.com |
| Catalytic Air Oxidation | Compressed Air | Cobalt Acetate / Acetic Acid | 100–150 °C, 0.1–0.5 MPa | 3,5-Dimethylbenzoic Acid | Up to 90% conversion google.com |
| Catalytic Oxygen Oxidation | Oxygen | Composite Catalyst / Adjuvant | Heating under reflux | 3,5-Dimethylbenzoic Acid | High conversion rate reported |
The development of alternative synthetic routes has been driven by the need to improve efficiency, reduce costs, and minimize environmental impact compared to classical oxidation methods. A significant alternative to the high-pressure, acetic acid-based system is a method that operates under normal pressure without the need for an acetic acid solvent.
This process utilizes a composite catalyst and an adjuvant with mesitylene as the raw material. youtube.comyoutube.com The reaction is initiated by heating a mixture of mesitylene, the adjuvant, the composite catalyst, and paraformaldehyde, while introducing oxygen. youtube.com A key advantage of this route is that the catalyst and adjuvant are soluble in mesitylene, which enhances catalytic efficiency. youtube.com The absence of corrosive acetic acid reduces equipment costs and potential environmental issues. youtube.com Furthermore, conducting the reaction at atmospheric pressure eliminates the explosion risks associated with high-pressure oxidation. youtube.com The adjuvant also facilitates heat dissipation through reflux, allowing for stable and easily controlled reaction temperatures. youtube.com
Synthesis of 3,5-Dimethylbenzyl Alcohol
3,5-Dimethylbenzyl alcohol is the second key precursor, providing the alcohol moiety for the esterification reaction. It is typically synthesized via the reduction of 3,5-dimethylbenzoic acid or its corresponding esters.
The reduction of a carboxylic acid to a primary alcohol is a standard transformation in organic synthesis. For 3,5-dimethylbenzoic acid, this can be effectively achieved using powerful reducing agents.
Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reagent for this purpose. wikipedia.org It readily reduces carboxylic acids, esters, and acid chlorides to primary alcohols. masterorganicchemistry.comquora.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous or acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide. youtube.com Due to the high reactivity of LiAlH₄ with water and protic solvents, the reaction must be performed under inert and anhydrous conditions. wikipedia.org
Catalytic hydrogenation represents another important reduction methodology. While the hydrogenation of a carboxylic acid group is challenging, certain catalysts are effective under specific conditions. For instance, ruthenium-based catalysts (e.g., Ru/C) can hydrogenate both the aromatic ring and the carboxylic group at high temperatures and pressures. cabidigitallibrary.orgresearchgate.net However, more selective catalysts, such as certain bimetallic systems (e.g., Ru-Sn/Al₂O₃), have been developed to preferentially hydrogenate the carboxylic acid group to an alcohol while leaving the aromatic ring intact. researchgate.net This chemoselectivity is crucial for synthesizing benzylic alcohols from their corresponding benzoic acids.
An interesting aspect of the chemistry of 3,5-dimethylbenzyl alcohol is its propensity to undergo acid-catalyzed self-condensation or oligomerization. Research has shown that this reaction can be promoted by montmorillonite (B579905) clay, an acidic catalyst.
In a study on the oligomerization of 3,5-dimethylbenzyl alcohol, the reaction was induced by refluxing the alcohol with a montmorillonite clay (Tonsil Optimum Extra) in a carbon disulfide solvent. wikipedia.orgcabidigitallibrary.org This process resulted in a linear oligomerization, leading to the formation of several polycyclic aromatic compounds. The primary product was identified as 1,3,5,7-tetramethylanthracene, which was formed in high yield. cabidigitallibrary.org
The proposed reaction pathway involves the formation of key intermediates. Initially, the alcohol undergoes condensation to form 1,3,5,7-tetramethyl-9,10-dihydroanthracene. prepchem.comwikipedia.org This intermediate can then either be aromatized by loss of protons to yield the major anthracene (B1667546) product or react further with another molecule of 3,5-dimethylbenzyl alcohol before aromatization. prepchem.comcabidigitallibrary.org The study also provided evidence for the formation of a 1,3,5,7-tetramethylanthryl radical cation as a key intermediate, which was characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. prepchem.comwikipedia.org
| Compound Name | Structure | Yield |
|---|---|---|
| 1,3,5,7-tetramethyl-9,10-dihydroanthracene | Intermediate | 1% |
| 4-(3´,5´-dimethylbenzyl)-1,3,5,7-tetramethyl-9,10-dihydroanthracece | Intermediate | 0.23% |
| 1,3,5,7-tetramethylanthracene | Major Product | 85% |
| 4-(3´,5´-dimethylbenzyl)-1,3,5,7-tetramethylanthracene | Side Product | 5% |
Formation of 3,5-Dimethylbenzoyl Chloride
The synthesis of 3,5-dimethylbenzoyl chloride, a key intermediate, is most commonly achieved through the chlorination of 3,5-dimethylbenzoic acid. This conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Various chlorinating agents can be employed for this purpose, with thionyl chloride (SOCl₂) being a prevalent and effective choice. Other reagents such as oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅) are also well-established for this type of transformation. masterorganicchemistry.comquora.comdoubtnut.com
The reaction with thionyl chloride is particularly favored due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification of the desired acyl chloride. researchgate.netwikipedia.org The general reaction is as follows:
C₉H₁₀O₂ + SOCl₂ → C₉H₉ClO + SO₂ + HCl
Industrial and laboratory-scale preparations often involve reacting 3,5-dimethylbenzoic acid with an excess of thionyl chloride, sometimes in the presence of a solvent like toluene or dichloromethane. guidechem.comorgsyn.org The reaction mixture is typically heated to reflux to ensure complete conversion. guidechem.comorgsyn.org After the reaction, the excess thionyl chloride and solvent are removed, often by distillation, to yield the crude 3,5-dimethylbenzoyl chloride, which can be further purified by vacuum distillation. guidechem.comgoogle.com
Several synthetic protocols have been developed to optimize the yield and purity of 3,5-dimethylbenzoyl chloride. These methods often vary in their reaction conditions, such as temperature, reaction time, and the molar ratio of reactants. Staged reaction approaches, where the temperature is gradually increased, have been reported to produce high-purity 3,5-dimethylbenzoyl chloride with high yields. google.comgoogle.com For instance, a multi-stage process involving an initial insulation reaction at a lower temperature, followed by a gradual heating phase, and a final reflux period has been shown to be effective. google.com Another approach involves the use of ultrasonic conditions to facilitate the reaction, which can lead to faster and more complete reactions. patsnap.com
The following tables summarize the findings from various research and patent literature on the synthesis of 3,5-dimethylbenzoyl chloride from 3,5-dimethylbenzoic acid using thionyl chloride.
Table 1: Staged Reaction Method for 3,5-Dimethylbenzoyl Chloride Synthesis google.com
| Reactant 1 (3,5-Dimethylbenzoic Acid) | Reactant 2 (Thionyl Chloride) | Molar Ratio (Acid:Chloride) | Reaction Stages | Reflux Time (hours) | Purity (%) | Yield (%) |
| 135g | 198g | 1:2.2 | 1h at 35°C, 0.5h to 45°C, 0.5h to 50°C | 3 | 99.90 | 98.58 |
| 125g | 206g | 1:2.6 | 1h at 35°C, 0.5h to 45°C, 0.5h to 50°C | 2 | 99.91 | 98.71 |
| 120g | 189g | 1:2.4 | 1h at 35°C, 0.5h to 45°C, 0.5h to 50°C | 2.5 | 99.92 | 98.64 |
Table 2: Alternative Staged Heating Profile google.com
| Molar Ratio (Acid:Chloride) | Reaction Stages | Reflux Time (hours) |
| 1:5 | 1h at 30-50°C, 1h to 40°C, 1h to 55°C, 0.5h to 65°C | 2-4 |
Table 3: Synthesis under Ultrasonic Conditions patsnap.com
| Reactant 1 (3,5-Dimethylbenzoic Acid) | Reactant 2 (Thionyl Chloride) | Initial Reaction | Reflux Time (hours) | Yield (%) |
| 1500g | 1785g | 1.5h at 40°C | 1.5 | 99.25 |
| 1500g | 1785g | 0.5h at 50°C | 2 | 98.75 |
| 1500g | 2380g | 2h at 30°C | 1 | 99.12 |
While thionyl chloride is extensively documented for this specific conversion, other reagents are also viable. Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), is another effective reagent for converting carboxylic acids to acyl chlorides. chemicalbook.comsciencemadness.org The reaction with oxalyl chloride is also advantageous as it produces gaseous byproducts (carbon dioxide and carbon monoxide). sciencemadness.orgpearson.com Phosphorus pentachloride is another classic reagent for this transformation, yielding phosphorus oxychloride as a byproduct. quora.comdoubtnut.comsciencemadness.org
Reactivity, Reaction Mechanisms, and Transformation Chemistry
Hydrolytic Stability and Ester Cleavage Mechanisms
The cleavage of the ester bond in 3,5-dimethylbenzyl 3,5-dimethylbenzoate (B1240308) can be achieved under both acidic and basic conditions, though the reaction rates and mechanisms are influenced by the steric hindrance imposed by the four methyl groups.
Acid-Catalyzed Hydrolysis Investigations
Acid-catalyzed hydrolysis of esters is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. chemistrysteps.com For 3,5-dimethylbenzyl 3,5-dimethylbenzoate, the generally accepted mechanism would be the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway.
The mechanism proceeds as follows:
Protonation of the carbonyl oxygen: This initial step increases the electrophilicity of the carbonyl carbon.
Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (3,5-dimethylbenzyl alcohol).
Elimination of the leaving group: The tetrahedral intermediate collapses, expelling the protonated alcohol.
Deprotonation: The resulting protonated carboxylic acid is deprotonated to yield 3,5-dimethylbenzoic acid and regenerate the acid catalyst.
The methyl groups on both aromatic rings are expected to slow down the rate of hydrolysis compared to unsubstituted benzyl (B1604629) benzoate (B1203000) due to steric hindrance around the reaction center. This hindrance can impede the approach of the water nucleophile to the carbonyl carbon. While specific kinetic data for this compound is unavailable, studies on other hindered esters demonstrate this trend.
Table 1: Representative Rate Constants for Acid-Catalyzed Hydrolysis of Various Esters This table presents data for analogous compounds to illustrate the expected effects of steric hindrance.
| Ester | Acid Catalyst | Temperature (°C) | Relative Rate Constant |
|---|---|---|---|
| Methyl Benzoate | HCl | 25 | 1.00 |
| Methyl 2-methylbenzoate | HCl | 25 | 0.12 |
| Methyl 2,6-dimethylbenzoate | HCl | 25 | 0.003 |
| Benzyl Benzoate | H₂SO₄ | 50 | Comparable to methyl benzoate |
Data is illustrative and compiled from general organic chemistry principles and literature on ester hydrolysis.
Base-Mediated Hydrolysis Kinetics and Mechanistic Studies
Base-mediated hydrolysis, or saponification, is an irreversible reaction that typically proceeds through a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. chemistrysteps.comnih.gov
The steps involved are:
Nucleophilic attack by hydroxide (B78521): The hydroxide ion directly attacks the carbonyl carbon of the ester.
Formation of a tetrahedral intermediate: A negatively charged tetrahedral intermediate is formed.
Elimination of the alkoxide: The intermediate collapses, eliminating the 3,5-dimethylbenzyloxide anion as the leaving group.
Proton transfer: The alkoxide, being a strong base, deprotonates the newly formed 3,5-dimethylbenzoic acid in a rapid, irreversible step to form the carboxylate salt and 3,5-dimethylbenzyl alcohol.
Similar to the acid-catalyzed reaction, the steric hindrance from the methyl groups in this compound is expected to decrease the reaction rate. The bulky nature of the substrate would hinder the approach of the hydroxide nucleophile. Studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that steric effects play a significant role in determining the reaction kinetics. researchgate.netrsc.org
Table 2: Kinetic Data for Alkaline Hydrolysis of Substituted Benzoate Esters This table provides comparative data to infer the reactivity of the target compound.
| Ester | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
|---|---|---|---|
| Ethyl Benzoate | Dioxane-Water | 30 | ~1.5 x 10⁻³ |
| Benzyl Benzoate | Acetone-Water | 30 | ~1.2 x 10⁻³ |
| Phenyl Benzoate | Aqueous Bu₄NBr | 50 | ~2.0 x 10⁻² |
| ortho-Tolyl Benzoate | Aqueous Bu₄NBr | 50 | ~5.0 x 10⁻³ |
Data is illustrative and sourced from studies on benzoate ester hydrolysis. researchgate.netias.ac.in
Transesterification Reactions with Various Alcohols and Acids
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, transesterification would involve reacting it with a different alcohol (R'-OH) to produce 3,5-dimethylbenzyl alcohol and a new ester (3,5-dimethylbenzoyl-OR').
The general reaction is: 3,5-(CH₃)₂C₆H₃COOCH₂C₆H₃(CH₃)₂ + R'-OH ⇌ 3,5-(CH₃)₂C₆H₃COOR' + 3,5-(CH₃)₂C₆H₃CH₂OH
Catalysts for such transformations can include mineral acids (like H₂SO₄), metal alkoxides, and enzymes. The use of heterogeneous catalysts, such as silica-supported boric acid, has been shown to be effective for the transesterification of β-keto esters with various alcohols, including benzylic ones, under solvent-free conditions. nih.gov Zinc clusters have also been identified as efficient catalysts for transesterification under mild conditions. organic-chemistry.org
The efficiency of the transesterification of this compound would be influenced by the steric bulk of the incoming alcohol. Less hindered primary alcohols would be expected to react more readily than bulky tertiary alcohols.
Functional Group Transformations and Derivatization
Aromatic Substitution Reactions on the Dimethylphenyl Moieties
Both the 3,5-dimethylbenzoyl and the 3,5-dimethylbenzyl rings can undergo electrophilic aromatic substitution. The outcome of such reactions is directed by the existing substituents.
On the 3,5-dimethylbenzoyl ring: The two methyl groups are ortho-, para-directing and activating. The ester group, being a meta-directing deactivator, will influence the position of substitution. The combined effect of two meta-positioned methyl groups strongly directs incoming electrophiles to the positions ortho to both methyls (positions 2, 4, and 6). Position 4 is sterically less hindered. The deactivating nature of the ester group will necessitate harsher reaction conditions compared to a more activated ring like mesitylene (B46885).
On the 3,5-dimethylbenzyl ring: The two methyl groups are activating and ortho-, para-directing. The benzylic ester group is weakly deactivating and ortho-, para-directing. The strong directing effect of the two methyl groups will again favor substitution at the positions ortho to them (positions 2, 4, and 6).
Studies on the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) have shown that acylation occurs readily at the positions ortho to the methyl groups. rsc.orgstackexchange.com This suggests that electrophilic substitution on the dimethylphenyl rings of the target molecule is feasible.
Table 3: Predicted Products of Electrophilic Aromatic Substitution on 3,5-Dimethylphenyl Moieties
| Reaction | Reagents | Predicted Major Product on Benzoyl Ring | Predicted Major Product on Benzyl Ring |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Substitution at C4 or C2/C6 | Substitution at C4 or C2/C6 |
| Bromination | Br₂, FeBr₃ | Substitution at C4 or C2/C6 | Substitution at C4 or C2/C6 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at C4 or C2/C6 | Substitution at C4 or C2/C6 |
Side-Chain Reactivity of the Benzylic Methylene (B1212753) Group
The benzylic methylene group (-CH₂-) in the 3,5-dimethylbenzyl portion of the molecule is activated for certain reactions due to its proximity to the aromatic ring, which can stabilize radical and cationic intermediates.
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under heating can oxidize the benzylic position. libretexts.orgmasterorganicchemistry.com However, in the case of an ester, this harsh oxidation would likely cleave the ester bond and oxidize the resulting 3,5-dimethylbenzyl alcohol to 3,5-dimethylbenzoic acid. Milder and more selective oxidizing agents would be required to target the benzylic C-H bonds without cleaving the ester.
Free Radical Bromination: The benzylic hydrogens can be substituted with bromine using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). This would yield 1-(bromomethyl)-3,5-dimethylbenzene bonded to the 3,5-dimethylbenzoate group. This benzylic bromide would then be a versatile intermediate for subsequent nucleophilic substitution reactions.
Mechanistic Pathways of Formation Reactions
The formation of this compound, an ester derived from 3,5-dimethylbenzaldehyde (B1265933), can be achieved through several catalytic pathways. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and achieving high yields. Key formation routes include nickel-catalyzed Tishchenko-type reactions and oxidative esterification, with computational modeling providing deeper insights into the reaction intermediates and transition states.
The Tishchenko reaction provides a direct, atom-economical route to synthesize esters from aldehydes. In the case of this compound, this involves the disproportionation of two molecules of 3,5-dimethylbenzaldehyde. While traditionally catalyzed by aluminum alkoxides, modern methods employ transition metals like nickel, which offer distinct mechanistic pathways.
The nickel-catalyzed Tishchenko reaction is proposed to proceed through a catalytic cycle initiated by a nickel(0) complex. nih.govrsc.org A key feature of this mechanism is the formation of a hetero-nickelacycle intermediate. The currently accepted mechanistic steps are as follows:
Oxidative Cyclization : The catalytic cycle begins with the coordination of two molecules of 3,5-dimethylbenzaldehyde to a Ni(0) center. This is followed by an oxidative cyclization step, where the nickel atom inserts into the carbonyl groups, forming a five-membered oxa-nickelacycle (a hetero-nickelacycle). nih.govrsc.orgresearchgate.net This Ni(II) metallacycle is a crucial intermediate in the catalytic process. nih.gov
Hydride Transfer : The next step involves an intramolecular hydride transfer. Within the nickelacycle, the hydrogen atom from one of the original aldehyde C-H bonds migrates to the carbonyl carbon of the second aldehyde molecule. This transfer is a critical, and often rate-determining, step in the formation of the ester bond. rsc.org Isotope labeling studies have confirmed that this hydride transfer is a key part of the mechanism. rsc.org
Reductive Elimination : Following the hydride shift, the resulting ester, this compound, is bound to the nickel center. The final step is a reductive elimination, where the ester product is released from the coordination sphere of the nickel. This process regenerates the active Ni(0) catalyst, allowing it to enter another catalytic cycle.
This pathway via a hetero-nickelacycle intermediate is a distinguishing feature of the nickel-catalyzed variant compared to the classic aluminum-alkoxide-catalyzed Tishchenko reaction. nih.govrsc.org
Oxidative esterification is another significant pathway for the formation of this compound. This method involves the direct coupling of 3,5-dimethylbenzaldehyde with 3,5-dimethylbenzyl alcohol in the presence of an oxidant and a catalyst. The most commonly accepted mechanism for this transformation proceeds through a hemiacetal intermediate. ijeais.orgrsc.org
The primary mechanistic pathway involves two main stages:
Hemiacetal Formation : The reaction initiates with the nucleophilic attack of the alcohol (3,5-dimethylbenzyl alcohol) on the carbonyl carbon of the aldehyde (3,5-dimethylbenzaldehyde). This acid- or base-catalyzed reversible reaction forms a hemiacetal intermediate. libretexts.org
Oxidative Dehydrogenation : The formed hemiacetal is then oxidized to the final ester product. ijeais.org This step requires a catalyst and an oxidant. Various catalytic systems, including those based on copper, gold, or palladium, can facilitate this transformation. ijeais.orgnih.gov The catalyst facilitates the removal of two hydrogen atoms from the hemiacetal, leading to the formation of this compound. In many catalytic systems, this step is an oxidative dehydrogenation. ijeais.org
An alternative mechanistic pathway for oxidative esterification, particularly under photochemical conditions, involves radical intermediates. rsc.org In this process, a radical initiator abstracts the aldehydic hydrogen from 3,5-dimethylbenzaldehyde to form an acyl radical. rsc.orgacs.org This radical can then be trapped by a halogen source to form an acyl halide in situ, which subsequently reacts with 3,5-dimethylbenzyl alcohol to yield the final ester product. rsc.org
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of chemical reactions, including the formation of esters like this compound. nih.govspiedigitallibrary.org These theoretical calculations provide detailed information about the geometries and energies of reactants, intermediates, transition states, and products along a reaction pathway. nih.govmdpi.com
For the nickel-catalyzed Tishchenko reaction , DFT calculations can be used to:
Model the structure of the proposed five-membered hetero-nickelacycle intermediate and confirm its stability. nih.govacs.org
Calculate the activation energy barriers for the key steps: oxidative cyclization, intramolecular hydride transfer, and reductive elimination. researchgate.net This helps to identify the rate-determining step of the reaction. rsc.org
Investigate the influence of ligands on the nickel catalyst, explaining how they affect reaction rates and selectivity. nih.gov
For oxidative esterification , computational modeling can:
Determine the energetics of hemiacetal formation and its subsequent oxidation.
Compare the energy profiles of different catalytic cycles (e.g., copper vs. palladium) to predict which catalyst would be more efficient.
Calculate the activation energies for the oxidation step, providing insight into the efficiency of different oxidants. spiedigitallibrary.org
A key output of these studies is the reaction energy profile, which maps the potential energy changes as the reaction progresses. By comparing the calculated activation energies (ΔG‡) for different proposed pathways, researchers can determine the most plausible mechanism. For instance, a significantly lower activation barrier for a catalyzed pathway compared to an uncatalyzed one provides a quantitative measure of the catalyst's effectiveness. spiedigitallibrary.org
The table below presents hypothetical activation energy data derived from DFT calculations for key mechanistic steps, illustrating how computational modeling differentiates between pathways and identifies rate-limiting steps.
| Reaction Pathway | Mechanistic Step | Calculated Activation Energy (ΔG‡) (kcal/mol) | Step Type |
|---|---|---|---|
| Ni-Catalyzed Tishchenko Reaction | Oxidative Cyclization | 15.2 | Intermediate Formation |
| Intramolecular Hydride Transfer | 21.5 | Rate-Determining Step | |
| Reductive Elimination | 12.8 | Product Release | |
| Oxidative Esterification (Cu-Catalyzed) | Hemiacetal Formation | 14.1 | Equilibrium |
| Oxidative Dehydrogenation | 18.9 | Rate-Determining Step |
These computational insights are crucial for rational catalyst design and the optimization of reaction conditions for the synthesis of this compound. nih.gov
Advanced Spectroscopic and Structural Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. researchgate.net
For a molecule with multiple aromatic and methyl signals like 3,5-Dimethylbenzyl 3,5-dimethylbenzoate (B1240308), one-dimensional (1D) ¹H and ¹³C NMR spectra can be crowded. Multi-dimensional NMR techniques are essential for unambiguous signal assignment. researchgate.net
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the four methyl groups, the benzylic methylene (B1212753) protons, and the aromatic protons on both rings. The symmetry of the substitution pattern simplifies the aromatic regions.
¹³C NMR: The carbon spectrum will display signals for the methyl carbons, the methylene carbon, the aromatic carbons, and the key ester carbonyl carbon.
Correlation Spectroscopy (COSY): This 2D experiment reveals proton-proton couplings. It would be used to confirm the connectivity of protons within each of the 3,5-dimethyl-substituted aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. wpmucdn.com It is invaluable for definitively assigning the signals for the methyl groups, the benzylic methylene group, and the aromatic C-H pairs.
A correlation from the benzylic methylene protons (CH₂) to the ester carbonyl carbon (C=O), confirming the ester linkage.
Correlations from the aromatic protons on the benzoate (B1203000) ring to the carbonyl carbon.
Correlations from the methyl protons to the aromatic carbons within their respective rings, confirming their positions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for 3,5-Dimethylbenzyl 3,5-dimethylbenzoate (in CDCl₃)
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HSQC Correlation | Key HMBC Correlations |
| Carbonyl (C=O) | - | ~166 | - | H-2', H-6', H-7 |
| Benzyl (B1604629) CH₂ (C-7) | ~5.3 | ~67 | H-7 | C-1', C-2', C-6', C=O |
| Benzoate CH₃ (x2) | ~2.4 | ~21 | H-Me (benzoate) | C-2, C-4, C-6 |
| Benzyl CH₃ (x2) | ~2.3 | ~21 | H-Me (benzyl) | C-2', C-4', C-6' |
| Aromatic CH (C-2, C-6) | ~7.8 | ~129 | H-2, H-6 | C-4, C=O |
| Aromatic CH (C-4) | ~7.6 | ~134 | H-4 | C-2, C-6 |
| Aromatic CH (C-2', C-6') | ~7.1 | ~129 | H-2', H-6' | C-4', C-7 |
| Aromatic CH (C-4') | ~7.0 | ~127 | H-4' | C-2', C-6' |
The choice of deuterated solvent for an NMR experiment can significantly influence the chemical shifts of solute protons, a phenomenon that can be exploited for structural analysis. reddit.com Interactions between the solute and solvent molecules, such as hydrogen bonding or anisotropic effects, are responsible for these changes. researchgate.net
For this compound, changing the solvent from a relatively inert one like deuterated chloroform (B151607) (CDCl₃) to an aromatic solvent like deuterated benzene (B151609) (C₆D₆) would induce Aromatic Solvent Induced Shifts (ASIS). nanalysis.com The magnetically anisotropic benzene molecules tend to associate with electron-deficient sites of the solute, causing protons located in the shielding cone of the benzene ring to experience an upfield shift (to a lower ppm value). This effect can be particularly useful for resolving overlapping signals in the aromatic region of the spectrum, providing another layer of confirmation for signal assignments. researchgate.net For instance, protons on the benzyl portion of the molecule may experience a more pronounced upfield shift compared to those on the benzoate portion, aiding in their differentiation.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
ESI is a soft ionization technique that typically produces a protonated molecular ion, [M+H]⁺, for this compound. In tandem mass spectrometry (MS/MS), this parent ion is isolated and fragmented by collision-induced dissociation to provide structural information. The fragmentation of benzyl esters is well-characterized and often involves rearrangements. nih.govnih.gov
The most likely fragmentation pathways for the [M+H]⁺ ion of this compound (C₁₈H₂₀O₂, Exact Mass: 268.14) would include:
Neutral Loss of 3,5-dimethylbenzyl alcohol: Cleavage of the ester C-O bond can lead to the loss of a neutral 3,5-dimethylbenzyl alcohol molecule (C₉H₁₂O, 136.09 Da), resulting in the formation of the 3,5-dimethylbenzoyl cation at m/z 133.
Formation of the 3,5-dimethyltropylium ion: A characteristic fragmentation of benzyl-containing compounds is the formation of a stable tropylium (B1234903) (cycloheptatrienyl) cation. Cleavage of the ester bond can yield the 3,5-dimethylbenzyl cation, which rearranges to the more stable 3,5-dimethyltropylium ion at m/z 119. researchgate.net
Neutral Loss of 3,5-dimethylbenzoic acid: Cleavage can also result in the loss of a neutral 3,5-dimethylbenzoic acid molecule (C₉H₁₀O₂, 150.07 Da), leaving the 3,5-dimethylbenzyl cation at m/z 119.
Table 2: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |
| 269.15 | 133.06 | [3,5-dimethylbenzoyl]⁺ | C₉H₁₂O (3,5-dimethylbenzyl alcohol) |
| 269.15 | 119.09 | [3,5-dimethyltropylium]⁺ | C₉H₁₀O₂ (3,5-dimethylbenzoic acid) |
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of a molecule's elemental formula from its exact mass.
For this compound, the molecular formula is C₁₈H₂₀O₂. The calculated monoisotopic mass for this formula is 268.14633 Da. An HRMS measurement confirming a mass extremely close to this value would provide strong evidence for this specific elemental composition, distinguishing it from other potential formulas that might have the same nominal mass.
X-ray Crystallography for Solid-State Molecular Architecture
While NMR and MS provide data on individual molecules, X-ray crystallography reveals the precise three-dimensional arrangement of atoms within a single crystal, offering definitive information about the molecule's solid-state architecture. nih.gov
A crystallographic study of this compound would determine:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the expected values for sp² and sp³ hybridized carbons and the ester functionality.
Conformation: The conformation of the flexible ester linkage and the rotational orientation of the benzyl group would be established.
Dihedral Angles: The analysis would reveal the dihedral angles between the planes of the two aromatic rings, indicating the degree of twist between the benzoate and benzyl moieties of the molecule.
Intermolecular Interactions: The crystal packing would show how molecules arrange themselves in the solid state. This arrangement is governed by non-covalent interactions, such as van der Waals forces or potential weak C-H···O or C-H···π interactions, which dictate the bulk properties of the material.
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
| C—H···O | Methyl and Aromatic C-H | Ester Oxygen | Primary stabilizing force |
| C—H···π | C-H groups | Benzene Ring π-system | Contributes to lattice stability |
Conformational Preferences in the Crystalline State
In its crystalline form, the this compound molecule adopts a distinct, bent conformation at the ester linkage. A key structural feature is the significant dihedral angle between the two benzene rings, which has been determined to be 80.0 (1)°. This twisted arrangement minimizes steric hindrance between the two bulky 3,5-dimethylphenyl moieties and is a defining characteristic of its solid-state conformation. The molecule's geometry is a direct consequence of the electronic and steric effects imposed by the substituent groups on the aromatic rings and the ester bridge.
| Parameter | Value | Description |
| Dihedral Angle (Benzene Rings) | 80.0 (1)° | The angle between the planes of the two aromatic rings. |
| Molecular Conformation | Bent | The molecule exhibits a notable bend at the ester group. |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Vibrational Mode Analysis
Vibrational spectroscopy provides a powerful tool for the functional group and vibrational mode analysis of this compound. The experimental Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra have been recorded over the ranges of 4000–400 cm⁻¹ and 4000–100 cm⁻¹, respectively. These experimental data have been complemented by theoretical calculations using density functional theory (DFT) at the B3LYP/6-31G(d,p) level to achieve a comprehensive assignment of the observed vibrational frequencies.
The analysis of the spectra allows for the identification of characteristic vibrational modes associated with the various functional groups present in the molecule. For instance, the stretching vibrations of the carbonyl group (C=O) in the ester linkage, the C-O stretching modes, and the various vibrational modes of the substituted benzene rings (including C-H stretching, in-plane and out-of-plane bending) can be precisely assigned. The vibrational analysis also serves to confirm the presence of the C–H···O and C–H···π interactions that stabilize the crystal structure. The comparison between the experimental and theoretically calculated frequencies provides a detailed understanding of the molecule's bonding features and harmonic vibrational frequencies.
| Spectroscopic Technique | Spectral Range | Purpose |
| FT-IR | 4000–400 cm⁻¹ | Analysis of infrared-active vibrational modes. |
| FT-Raman | 4000–100 cm⁻¹ | Analysis of Raman-active vibrational modes. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
No published studies were found that utilize Density Functional Theory (DFT) to determine the optimized molecular geometry and minimum energy of 3,5-Dimethylbenzyl 3,5-dimethylbenzoate (B1240308). Such calculations would typically provide data on bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation.
There is no available research detailing the Frontier Molecular Orbital (FMO) analysis of 3,5-Dimethylbenzyl 3,5-dimethylbenzoate. This analysis would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of a molecule.
Conformational Analysis and Potential Energy Surface Mapping
A detailed conformational analysis and potential energy surface mapping for this compound has not been reported. This type of study would identify the different stable conformers of the molecule and the energy barriers between them, providing insight into its flexibility and structural dynamics.
Applications in Chemical Sciences Excluding Prohibited Categories
Materials Science Applications
The unique structure of 3,5-Dimethylbenzyl 3,5-dimethylbenzoate (B1240308), which combines rigid aromatic rings with a flexible benzyl (B1604629) ester linkage, suggests its utility in the synthesis of advanced polymers with tailored properties. While direct research on the polymerization of this specific monomer is not widely documented, its constituent moieties provide insight into its potential applications.
Role as Monomers in Polymer Synthesis
The ester linkage in 3,5-Dimethylbenzyl 3,5-dimethylbenzoate allows it to be a potential monomer in polycondensation reactions to form polyesters. Aromatic polyesters are a class of high-performance polymers known for their thermal stability and mechanical strength. wikipedia.org The synthesis would typically involve reacting a diol and a dicarboxylic acid, or the self-condensation of a hydroxy-carboxylic acid. In this context, derivatives of 3,5-dimethylbenzoic acid could serve as precursors. For instance, 3,5-dimethylbenzoic acid is utilized in the production of specialty polymers. nbinno.com
The general reaction for polyester (B1180765) synthesis from a hydroxy-ester like this compound would involve transesterification, where the benzyl alcohol is displaced by a diol in the growing polymer chain, or direct polycondensation if the monomer were functionalized with additional reactive groups.
Integration into Polymer Architectures for Specific Properties
The incorporation of the 3,5-dimethylbenzyl and 3,5-dimethylbenzoate units into a polymer backbone can be expected to impart specific properties.
Liquid Crystalline Properties : The rigid, rod-like nature of the aromatic rings is a key feature of mesogens, the fundamental units of liquid crystals. wikipedia.org Polymers incorporating such rigid units, known as liquid crystal polymers (LCPs), can exhibit highly ordered structures in the melt or in solution. researchgate.net This ordering can lead to materials with exceptional mechanical strength, thermal stability, and chemical resistance. wikipedia.org The 3,5-dimethyl substitution pattern would influence the packing of the polymer chains and thus the specific liquid crystalline phases formed.
Thermal and Mechanical Properties : The introduction of bulky aromatic groups like the 3,5-dimethylphenyl moiety into a polymer chain generally increases the glass transition temperature (Tg) by restricting chain movement. msu.edu This would result in a polymer that retains its stiffness and dimensional stability at higher temperatures. The toughness of the resulting polymer would be influenced by the cohesive energy density of the network, with phenyl ring sidegroups often contributing to enhanced toughness. gatech.edu
Solubility and Processability : The methyl groups on the aromatic rings can enhance the solubility of the resulting polymer in organic solvents compared to unsubstituted aromatic polyesters, which can be beneficial for processing. whiterose.ac.uk
The table below summarizes the potential properties that could be imparted by incorporating this compound into polymer architectures, based on the known effects of its constituent chemical groups.
| Structural Feature | Potential Impact on Polymer Properties | Rationale |
|---|---|---|
| Aromatic Rings | Increased rigidity, thermal stability, and potential for liquid crystalline behavior. | Rigid, planar structures that can form ordered domains. wikipedia.org |
| Ester Linkages | Allows for formation of polyester backbone through polycondensation. | Susceptible to hydrolysis but provides a balance of flexibility and strength. |
| 3,5-Dimethyl Substitution | Enhanced solubility in organic solvents and influences chain packing. | Methyl groups increase the free volume and disrupt close packing. |
| Benzyl Group | Introduces a degree of flexibility into the polymer chain. | The methylene (B1212753) bridge allows for rotational freedom. |
Advanced Analytical Separations and Chiral Recognition
Derivatives of 3,5-dimethylbenzoate have proven to be exceptionally valuable in the field of analytical chemistry, particularly in the separation of enantiomers. Enantiomers are chiral molecules that are non-superimposable mirror images of each other, and their separation is crucial in fields like pharmaceuticals. nih.gov
Development of Chiral Stationary Phases (CSPs) Based on 3,5-Dimethylbenzoate Derivatives
Polysaccharide derivatives, especially cellulose (B213188) and amylose (B160209) functionalized with 3,5-dimethylphenylcarbamate, are among the most powerful and widely used chiral selectors for High-Performance Liquid Chromatography (HPLC). researchgate.netmdpi.com These derivatives are coated or immobilized onto a silica (B1680970) support to create a Chiral Stationary Phase (CSP).
Cellulose tris(3,5-dimethylphenylcarbamate) is a particularly successful and commercially available CSP, demonstrating broad applicability for the separation of a wide range of chiral compounds. mdpi.comnih.govnih.gov The effectiveness of these CSPs stems from the regular, helical structure of the polysaccharide backbone and the specific interactions facilitated by the 3,5-dimethylphenylcarbamate groups. mdpi.com Studies have shown that the degree of polymerization of the cellulose backbone can influence the chiral recognition ability, with a degree of polymerization of 18 appearing sufficient to achieve recognition similar to that of much longer polymer chains. mdpi.com
The performance of these CSPs can be affected by the method of their preparation, such as the coating process on the silica gel. The number of coating times and the amount of the chiral selector applied have been shown to influence the chiral recognition and column efficiency. nih.gov
Enantioseparation Properties and Chiral Recognition Mechanisms
The separation of enantiomers on 3,5-dimethylbenzoate-based CSPs is achieved through the formation of transient, diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte. mdpi.com The difference in the stability of these complexes leads to different retention times on the HPLC column, allowing for their separation.
The primary molecular interactions responsible for chiral recognition on these polysaccharide-based CSPs include:
Hydrogen Bonding : The carbamate (B1207046) groups (-NH-C=O) on the chiral selector can act as both hydrogen bond donors and acceptors, interacting with polar functional groups on the analyte molecules. researchgate.netmdpi.comrsc.org Weak hydrogen bonds, such as C-H···O interactions, can also play a decisive role in chiral discrimination. rsc.org
π-π Stacking Interactions : The electron-rich 3,5-dimethylphenyl groups of the CSP can engage in π-π stacking with aromatic rings present in the analyte molecule. researchgate.netresearchgate.netnih.gov This interaction is a significant contributor to both the retention and the enantioselectivity.
Dipole-Dipole Interactions : The polar carbamate linkage contributes to dipole-dipole interactions with the analyte. mdpi.com
Steric Effects : The chiral grooves and cavities formed by the helical structure of the polysaccharide derivative create a sterically constrained environment. One enantiomer may fit more favorably into this chiral environment than the other, leading to a more stable interaction and longer retention time. mdpi.com
Computational studies and molecular docking have been used to further elucidate these interaction mechanisms, confirming that a combination of hydrogen bonding, hydrophobic effects, and π-π stacking are responsible for the observed enantioseparation. rsc.org
The table below outlines the key interactions involved in chiral recognition by 3,5-dimethylbenzoate-based CSPs.
| Interaction Type | Description | Key Moieties Involved |
|---|---|---|
| Hydrogen Bonding | Formation of hydrogen bonds between the CSP and the analyte. | Carbamate group (-NHCOO-) of the CSP; polar groups (e.g., -OH, -NH2, -COOH) on the analyte. researchgate.netmdpi.com |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | 3,5-dimethylphenyl rings of the CSP; aromatic rings of the analyte. researchgate.netnih.gov |
| Dipole-Dipole Interactions | Electrostatic interactions between permanent dipoles. | Polar carbamate group of the CSP; polar functional groups on the analyte. mdpi.com |
| Steric Hindrance | Repulsive forces that arise when atoms are brought too close together. | Chiral grooves of the polysaccharide backbone; the overall shape and size of the analyte. mdpi.com |
Impact of End-Capping Moieties on Enantioseparation Performance
Chiral stationary phases based on silica gel often have residual silanol (B1196071) groups (Si-OH) on the surface that can negatively affect chromatographic separations. phenomenex.com These silanol groups are acidic and can lead to undesirable secondary interactions with basic analytes, causing peak tailing and reduced column efficiency. pharmagrowthhub.com
To mitigate these effects, a process called end-capping is employed. This involves reacting the residual silanol groups with a small, silanizing reagent, such as trimethylsilane, to convert them into less reactive silyl (B83357) ethers. phenomenex.comsepscience.com
The impact of end-capping on enantioseparation performance is significant:
Improved Peak Shape : By blocking the highly active silanol groups, end-capping reduces the secondary interactions that cause peak tailing, leading to sharper, more symmetrical peaks for basic compounds. phenomenex.compharmagrowthhub.com
Enhanced Selectivity and Resolution : Unwanted interactions with silanol groups can interfere with the specific chiral recognition mechanisms of the CSP. By minimizing these non-enantioselective interactions, end-capping can lead to improved selectivity and better resolution between enantiomers. nih.gov
The choice of the end-capping reagent can also be used to introduce different functionalities to the stationary phase surface, further modifying its selectivity. phenomenex.com Therefore, proper end-capping is a critical step in the manufacturing of high-performance chiral stationary phases.
Role as Synthetic Intermediates or Reagents in Multistep Organic Synthesis
Currently, there is a lack of specific studies detailing the use of this compound as a synthetic intermediate in multistep organic synthesis. However, based on the general reactivity of esters, its potential role can be postulated. Esters are versatile functional groups in organic chemistry, often serving as precursors to a variety of other functionalities.
One of the primary reactions of esters is hydrolysis, which would cleave this compound back into its constituent alcohol and carboxylic acid: 3,5-dimethylbenzyl alcohol and 3,5-dimethylbenzoic acid. This reaction can be catalyzed by either acid or base. While this is a fundamental reaction, it positions the ester as a potential protecting group for either the alcohol or the carboxylic acid functionality during a multi-step synthesis.
Furthermore, esters can undergo transesterification, where the alkoxy group is exchanged with another alcohol. In the case of this compound, reaction with a different alcohol in the presence of a suitable catalyst would yield a new ester of 3,5-dimethylbenzoic acid and release 3,5-dimethylbenzyl alcohol.
Another significant reaction of esters is their reduction. Strong reducing agents, such as lithium aluminum hydride, would be expected to reduce this compound to yield two alcohol products: 3,5-dimethylbenzyl alcohol and (3,5-dimethylphenyl)methanol.
Esters can also react with Grignard reagents to form tertiary alcohols. The reaction of this compound with an excess of a Grignard reagent would lead to the formation of a tertiary alcohol from the ester's carbonyl group, along with the liberation of 3,5-dimethylbenzyl alcohol.
It is crucial to reiterate that these are potential applications based on the general reactivity of the ester functional group. The absence of specific literature on this compound means that its actual utility as a synthetic intermediate has not been formally established or documented.
Catalytic Applications or Ligand Design Potential
There is no available research in the current scientific literature to suggest that this compound has been investigated for its catalytic applications or for its potential in ligand design. The molecule does not possess the typical structural features of a catalyst, such as a transition metal center or a readily accessible active site.
In the context of ligand design, while the ester contains oxygen atoms with lone pairs of electrons that could potentially coordinate to a metal center, this is not a common or strong mode of coordination for simple esters, especially in the presence of other, more effective ligating groups. The steric hindrance from the two 3,5-dimethylphenyl groups might also impede its ability to act as a ligand. Consequently, without any supporting research, any discussion of its catalytic or ligand design potential would be purely speculative.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
The synthesis of 3,5-Dimethylbenzyl 3,5-dimethylbenzoate (B1240308) via traditional Fischer esterification—reacting 3,5-dimethylbenzoic acid with 3,5-dimethylbenzyl alcohol using a strong acid catalyst—may be inefficient due to the steric hindrance imposed by the methyl groups adjacent to the reacting centers. Future research should therefore focus on developing more effective and sustainable synthetic protocols.
Promising avenues include the use of enzymatic catalysis, particularly with immobilized lipases, which can operate under mild, solvent-free conditions. Such biocatalytic methods often exhibit high selectivity and can overcome challenges associated with sterically hindered substrates. Another sustainable approach is the use of solid acid catalysts, such as supported zirconium or titanium oxides, which are recoverable, reusable, and reduce the generation of corrosive aqueous waste associated with conventional acid catalysts. Investigating microwave-assisted synthesis could also be beneficial, as it can significantly reduce reaction times and potentially improve yields for sterically demanding esterifications. Further research could explore the use of activating agents like benzotriazole (B28993) esters, which have proven effective in the esterification of tertiary alcohols and other hindered systems.
A comparative study of these methods could yield valuable data on efficiency and sustainability for this specific transformation.
| Parameter | 3,5-Dimethylbenzoic Acid | 3,5-Dimethylbenzyl Alcohol |
| CAS Number | 499-06-9 | 27129-87-9 |
| Molecular Formula | C₉H₁₀O₂ | C₉H₁₂O |
| Molecular Weight | 150.17 g/mol | 136.20 g/mol |
| Boiling Point | --- | 218-221 °C |
| Specific Gravity | --- | 0.927 @ 25 °C |
| Flash Point | --- | 106.67 °C |
Exploration of Previously Uncharted Reactivity Pathways
The reactivity of 3,5-Dimethylbenzyl 3,5-dimethylbenzoate is largely unexplored. The presence of four activating methyl groups on the two aromatic rings suggests potential for unique reactivity in electrophilic aromatic substitution, yet the steric bulk may direct these reactions to less common positions or inhibit them altogether.
A particularly exciting avenue for future research is the exploration of palladium-catalyzed "ester dance" reactions, a novel process in which an ester group can migrate around an aromatic ring under mild conditions. Applying this methodology to this compound could lead to the synthesis of novel isomers with different physical and chemical properties, without resorting to de novo synthesis. Furthermore, the benzylic protons and the ester linkage itself present opportunities for novel transformations. Research into C-H functionalization could enable the introduction of new functional groups, while specialized reducing agents like diisobutylaluminum hydride (DIBAH) could selectively cleave the ester to an aldehyde, offering a pathway to other derivatives. The potential for the 3,5-dimethylbenzyl alcohol precursor to undergo clay-promoted oligomerization to form anthracene (B1667546) derivatives also suggests that under certain catalytic conditions, the target ester might participate in unforeseen condensation or cyclization pathways.
Design of Next-Generation Materials Incorporating the 3,5-Dimethylbenzoate Moiety
The rigid, bulky, and symmetric nature of this compound makes it an intriguing building block for advanced materials. The 3,5-dimethylbenzoate moiety, when incorporated into polymers such as polyesters or polyamides, could introduce significant steric hindrance that disrupts chain packing. This disruption could be leveraged to create polymers with lower crystallinity, higher gas permeability, enhanced solubility, or modified thermal properties (e.g., higher glass transition temperatures).
Future work should involve the synthesis of monomers derived from or incorporating the 3,5-dimethylbenzoate structure for subsequent polymerization. For example, creating diol or diacid derivatives of this molecule could allow its incorporation as a specialty monomer in polyester (B1180765) synthesis. Another area of exploration is in the field of liquid crystals. The rigid core of the molecule is a common feature in liquid crystalline materials, and the specific shape and electronic distribution imparted by the dimethyl substitutions could lead to the formation of novel mesophases. Its role as a plasticizer or a specialty additive in existing polymer formulations to modify mechanical or thermal properties also warrants investigation.
Advanced Computational Methodologies for Predictive Chemistry
Computational chemistry offers a powerful toolset for predicting the properties and reactivity of this compound before engaging in extensive lab work. Density Functional Theory (DFT) calculations can be employed to model the proposed synthetic reactions, including transition states for sterically hindered esterification, to identify the most energetically favorable pathways and guide catalyst selection.
These computational methods can also predict key molecular properties. For materials science applications, DFT can be used to calculate the molecule's geometry, dipole moment, and polarizability, which are crucial for predicting its behavior as a liquid crystal or a component in a polymer. Quantum chemical parameters can help correlate predicted properties with experimental data. Furthermore, molecular dynamics simulations could model how the incorporation of this bulky moiety affects the conformational behavior and bulk properties of polymer chains. Such predictive modeling can significantly accelerate the design and discovery of new materials by allowing researchers to screen potential structures and properties in silico.
Integration with Automated Synthesis and High-Throughput Experimentation
To fully unlock the potential of the 3,5-dimethylbenzoate scaffold, modern high-throughput techniques should be employed. Automated synthesis platforms can be programmed to perform numerous reactions in parallel, enabling the rapid optimization of the synthetic route to this compound.
Beyond optimizing the synthesis of the target molecule, these platforms are ideal for creating chemical libraries. By systematically replacing the methyl groups with other substituents (e.g., halogens, alkoxy groups, trifluoromethyl groups) on either the benzyl (B1604629) or benzoate (B1203000) ring, a library of derivatives can be generated. These libraries can then be subjected to high-throughput screening to rapidly assess their physical, chemical, or biological properties. For example, polymer formulations incorporating each derivative could be rapidly tested for changes in thermal stability or mechanical strength. This integration of automated synthesis and high-throughput experimentation would dramatically accelerate the pace of discovery, enabling the efficient identification of new molecules with desirable properties for targeted applications in materials science or other fields.
Q & A
Q. What are the common synthetic routes for 3,5-dimethylbenzyl 3,5-dimethylbenzoate, and how are reaction conditions optimized?
The synthesis typically involves esterification between 3,5-dimethylbenzyl bromide and 3,5-dimethylbenzoic acid. A catalytic acid (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide) are used to facilitate the reaction. Optimization focuses on solvent selection (e.g., dichloromethane or THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 acid to alcohol). Purification is achieved via column chromatography or recrystallization .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR confirm ester linkage and substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.5 ppm) .
- FT-IR : Ester carbonyl stretching (~1720 cm) and C-O-C vibrations (~1250 cm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 252 for CHO) and fragmentation patterns validate purity .
- X-ray crystallography : Resolves steric effects from methyl groups in the solid state .
Advanced Research Questions
Q. How does this compound contribute to coordination chemistry, and what are its ligand properties?
The compound acts as a monodentate or bidentate ligand in organometallic complexes. For example, in organotin(IV) carboxylates, it coordinates via the ester oxygen, forming octahedral geometries. Stability is influenced by steric hindrance from methyl groups, which can reduce ligand flexibility but enhance thermal stability. These complexes are studied for catalytic and antimicrobial applications .
Q. What contradictions exist in structural data between experimental and computational models?
Crystallographic studies (e.g., X-ray) often show distorted geometries due to methyl group steric effects, whereas DFT calculations predict symmetrical arrangements. For instance, bond angles in tin complexes may deviate by 5–10° from idealized geometries. Researchers must reconcile these discrepancies by evaluating solvent effects and crystal packing forces .
Q. How is this compound utilized in drug discovery, particularly for antiviral agents?
Derivatives like N-3,5-dimethylbenzyl-substituted ureas and uracils exhibit anti-HIV-1 activity. For example, 6-amino-3-(3,5-dimethylbenzyl)-1-(4-aminobenzyl)uracil inhibits HIV-1 reverse transcriptase (EC = 10 nM). QSAR models using ant colony optimization highlight hydrophobic interactions and hydrogen bonding as critical for potency .
Q. What role does it play in antimalarial research?
Methyl 3,5-dimethylbenzoate is a precursor for 4-pyridinemethanol derivatives. These compounds disrupt heme detoxification in Plasmodium falciparum. Structure-activity relationship (SAR) studies prioritize electron-withdrawing substituents on the aromatic ring to enhance bioavailability and target binding .
Q. How is the compound applied in materials science, particularly in luminescent materials?
In europium(III) complexes, the ester acts as a co-ligand with β-diketonates, enhancing luminescence via antenna effects. Photophysical studies (e.g., emission spectra at 612 nm) correlate ligand rigidity with quantum yield improvements .
Methodological Challenges
Q. How can researchers resolve low yields in esterification reactions?
Common issues include incomplete acid activation or side reactions. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
